molecular formula C6H5N3 B024417 2-Amino-4-cyanopyridine CAS No. 42182-27-4

2-Amino-4-cyanopyridine

Cat. No. B024417
CAS RN: 42182-27-4
M. Wt: 119.12 g/mol
InChI Key: GEEAYLFEIFJFGP-UHFFFAOYSA-N
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Description

2-Amino-4-cyanopyridine is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel heterocyclic systems.

Synthesis Analysis

  • Villemin et al. (2013) detailed a solventless synthesis of new 4-substituted-3-cyano-2-aminopyridines using enaminonitriles and primary amines under microwave irradiation and solvent-free conditions (Villemin et al., 2013).
  • Jayarajan et al. (2019) synthesized 6-amino-5-cyano-2-oxo derivatives via a three-component reaction in water (Jayarajan et al., 2019).

Molecular Structure Analysis

  • The molecular structure of 2-aminopyridine derivatives was confirmed by various methods including X-ray analysis, as detailed by Villemin et al. (2013) (Villemin et al., 2013).

Chemical Reactions and Properties

  • Gouda et al. (2014) presented a comprehensive survey of the preparation methods and chemical reactivity of 2-amino-3-cyanopyridines (Gouda et al., 2014).

Physical Properties Analysis

  • Khalili (2016) utilized graphene oxide as a catalyst for the synthesis of 2-amino-3-cyanopyridine derivatives in water, highlighting the physical properties of the catalyst used (Khalili, 2016).

Chemical Properties Analysis

  • Kibou et al. (2022) developed a multicomponent one-pot reaction for synthesizing 2-amino-3-cyanopyridine derivatives, focusing on their chemical properties including antibacterial activity (Kibou et al., 2022).

Scientific Research Applications

  • Intermediates for Heterocyclic Systems : 2-Amino-4-cyanopyridine derivatives are crucial intermediates for synthesizing various heterocyclic systems. These compounds serve as building blocks in creating novel and synthetically useful heterocyclic systems, which are fundamental in developing pharmaceuticals and agrochemicals (Gouda, Berghot, Abd El Ghani, & Khalil, 2014).

  • Analytical Chemistry : In analytical chemistry, a fluorescent 2-aminopyridine derivative has been developed to analyze oligosaccharides. It aids in determining polymerization degree, sugar unit sequence, and linkage points, which is vital in understanding complex biological molecules and processes (Hase, Ikenaka, & Matsushima, 1978).

  • Antimicrobial Agents : Various studies have demonstrated the antimicrobial properties of 2-Amino-4-cyanopyridine derivatives. For instance, 2-amino-4-aryl-3-cyanopyridines exhibit substantial antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in developing new antibiotics (Mamedov et al., 2020).

  • Pharmaceutical and Agricultural Fields : N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl)phenyl)cyclopropane carboxamide and its derivatives demonstrate promising antimicrobial activities. Their potential applications span both pharmaceutical and agricultural fields, showing the versatility of 2-Amino-4-cyanopyridine derivatives (Akbari, 2018).

  • Synthesis Methods : Several efficient routes and methods have been developed for synthesizing 2-Amino-4-cyanopyridine derivatives. For example, one study presents an efficient one-pot synthesis method under solvent-free conditions, showcasing the advancements in creating these compounds more sustainably and efficiently (Ghorbani-Vaghei, Toghraei-Semiromi, & Karimi-Nami, 2013).

  • Catalysis : The synthesis of 2-Amino-4-cyanopyridine derivatives can be catalyzed using various substances, such as Ytterbium perfluorooctanoate and copper nanoparticles, which offer high yields and environmental friendliness (Tang et al., 2011); (Khalifeh & Ghamari, 2015).

Safety And Hazards

2-Amino-4-cyanopyridine should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Relevant Papers Relevant papers on 2-Amino-4-cyanopyridine include studies on its synthesis , its molecular structure , and its chemical reactions . These papers provide valuable insights into the properties and potential applications of 2-Amino-4-cyanopyridine.

properties

IUPAC Name

2-aminopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEAYLFEIFJFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426745
Record name 2-Amino-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-cyanopyridine

CAS RN

42182-27-4
Record name 2-Amino-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoisonicotinonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a slurry of 2-chloro-4-cyanopyridine (10.00 g, 0.079 mol) and sodiumbicarbonate (19.92 g, 0.237 mol) in amine (0.174 mol) was added pyridine (35.0 mL) and the reaction was heated to 90° C. for 3 h. The reaction was then cooled to RT, diluted with the addition of CH2Cl2 (100 mL) and filtered. The solid was washed with EtOAc. Combined washes were concentrated in vacuo. A mixture of MeOH/hexanes was added and kept in the fridge for 12 h. The crystals that formed were filtered and washed with hexanes.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.92 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0.174 mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromopyridin-2-amine (4.9 g, 28.5 mmol), Zn(CN)2 (5.0 g, 42.5 mmol), Pd2(dba)3 (1.3 g, 1.4 mmol) and dppf (1.6 g, 2.8 mmol) in DMF (150 mL) was stirred at 100° C. under nitrogen atmosphere for 1.5 h. The mixture was cooled to rt and water (500 mL) was added. The mixture was extracted with EtOAc (300 mL×3). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with 10:1 to 2:1 petroleum ether/EtOAc to afford 2-aminoisonicotinonitrile as a light yellow solid (2.7 g, 80%). 1H NMR (300 MHz, CDCl3) δ 8.19 (d, J=5.1 Hz, 1H), 6.82 (d, J=4.8 Hz, 1H), 6.69 (d, J=0.9 Hz, 1H), 4.72 (br s, 2H). LCMS (ESI) m/z 120 (M+H)+.
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
LF Frey, K Marcantonio, DE Frantz, JA Murry… - Tetrahedron …, 2001 - Elsevier
… In addition, reaction of 4-cyanopyridine N-oxide with α-methylbenzyl amine in the presence of methylbenzyl isocyanate did not yield the desired 2-amino-4-cyanopyridine. …
Number of citations: 33 www.sciencedirect.com
M Yan, H Wang, M Li, W Zhang, H Du, Z Chen, C Zhu… - Talanta, 2023 - Elsevier
… and multiplex capability are due to the application of three bioorthogonal Raman reporters involving 4-ethenylbenzenamine (4-EBZM), Prussian blue (PB) and 2-amino-4-cyanopyridine …
Number of citations: 0 www.sciencedirect.com
N Chalotra, MA Rizvi, BA Shah - Organic letters, 2019 - ACS Publications
… We began our studies using an equimolar mixture of 2-amino-4-cyanopyridine 1, phenylacetylene 2, and thiophenol 3 as model substrates to determine the optimal reaction conditions. …
Number of citations: 32 pubs.acs.org
A Jankowiak, E Obijalska… - Beilstein Journal of …, 2013 - beilstein-journals.org
… 4-Cyano derivative 4f was prepared in 50% yield by method B [7,10] involving condensation of 2-amino-4-cyanopyridine with 1-fluoro-2-nitrosobenzene (9) [7]. Azoazines 5 and 6 were …
Number of citations: 6 www.beilstein-journals.org
ST Nguyen, JD Williams, MM Butler, X Ding… - Bioorganic & medicinal …, 2014 - Elsevier
Herein we describe the synthesis and antibacterial evaluation of a new, unsymmetrical triaryl bisamidine compound series, [Am]-[indole]-[linker]-[HetAr/Ar]-[Am], in which [Am] is an …
Number of citations: 20 www.sciencedirect.com
R Arab Ahmadi, F Hasanvand… - International …, 2013 - downloads.hindawi.com
… Amani, “Synthesis, spectroscopy and characterization of four alkoxobridged dinuclear copper(II) complexes containing 2-amino4-methylpyridine or 2-amino-4-cyanopyridine as the …
Number of citations: 22 downloads.hindawi.com
T Caronna, BM Vittimberga, ME Kornn… - … of Photochemistry and …, 1995 - Elsevier
… The reaction products included 2-cyanopyridine and 2-cyano-4-aminopyridine or 2-amino-4-cyanopyridine. The mechanism for the substitution reactions was proposed to involve …
Number of citations: 7 www.sciencedirect.com
S Patel, F Cohen, BJ Dean, K De La Torre… - Journal of medicinal …, 2015 - ACS Publications
… 2-amino-4-cyanopyridine. Alternatively, initial introduction of the oxetane (or acetyl) followed by 2-amino-4-cyanopyridine … , sequential substitution with 2-amino-4-cyanopyridine and 3,3-…
Number of citations: 77 pubs.acs.org
RA Ahmadi, F Hasanvand, G Bruno, HA Rudbari… - 2013 - academia.edu
… Amani, “Synthesis, spectroscopy and characterization of four alkoxobridged dinuclear copper(II) complexes containing 2-amino4-methylpyridine or 2-amino-4-cyanopyridine as the …
Number of citations: 2 www.academia.edu
M Siu, A Sengupta Ghosh… - Journal of Medicinal …, 2018 - ACS Publications
… Structure-guided adjustments of the key polar contacts with the DLK hinge residues led to the modification of the N-substituted 2-amino-4-cyanopyridine of 8 to a 2-amino-3,5-…
Number of citations: 35 pubs.acs.org

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